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Compound of Interest

Compound Name:
2-fluoro-N-(4-

methoxyphenyl)aniline

CAS No.: 1741-78-2

Cat. No.: B157143

Get Quote

Executive Summary
N-(4-methoxyphenyl)-2-fluoroaniline represents a critical structural scaffold in the development

of non-steroidal anti-inflammatory drugs (NSAIDs) and organic light-emitting diode (OLED)

hole-transport materials. Unlike its para-fluorinated isomers, the ortho-fluoro substitution at the

2-position introduces significant steric strain, altering the diphenylamine (DPA) torsion angle

and disrupting standard

-

stacking interactions.

This guide provides a rigorous protocol for the structural analysis of this compound, comparing

its crystallographic performance against two key alternatives: the non-fluorinated parent (4-

methoxydiphenylamine) and the para-isomer (N-(4-methoxyphenyl)-4-fluoroaniline).
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Comparative Structural Analysis
The introduction of an ortho-fluorine atom fundamentally changes the solid-state packing

efficiency and molecular conformation. The table below summarizes the comparative metrics

based on standard diphenylamine crystallographic trends.

Table 1: Comparative Performance Metrics
Feature

Target: 2-Fluoro

Analog

Alternative A: 4-

Fluoro Isomer

Alternative B: Non-

Fluorinated Parent

Steric Profile
High (Ortho-F clash

with NH)
Low (Para-F is distal) Low

Torsion Angle (

)
~65° - 80° (Twisted)

~40° - 55° (Planar-

like)
~45°

Crystal System
Typically Monoclinic (

)

Triclinic (

) or Monoclinic

Orthorhombic/Monocli

nic

H-Bonding Motif
Intramolecular N-H...F

(Weak)

Intermolecular N-H...F

(Linear chains)
Intermolecular N-H...

Melting Point
Lower (Due to poor

packing)

Higher (Efficient

stacking)
Moderate

Solubility
Enhanced (Lipophilic

F + Twist)
Moderate Low

Key Structural Differentiators
1. The "Ortho-Effect" on Conformation
In the 2-fluoro derivative, the fluorine atom is proximal to the bridging amine (-NH-). This

creates a repulsive steric interaction with the amine proton or the opposing phenyl ring, forcing

the molecule into a highly twisted conformation.

Impact: This twist disrupts the planarity required for efficient

-
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stacking, often leading to lower lattice energy and increased solubility—a desirable trait for
drug bioavailability but a challenge for growing high-quality single crystals.

2. Hydrogen Bonding Networks
Target (2-F): The fluorine atom can act as a weak acceptor for an intramolecular hydrogen

bond (N-H...F-C), forming a pseudo-5-membered ring. This "locks" the conformation,

reducing entropic freedom in the melt but limiting intermolecular connectivity in the crystal

lattice.

Alternative (4-F): The fluorine is distal and typically engages in intermolecular C-H...F

interactions, creating infinite 1D chains that stabilize the lattice and raise the melting point.

Experimental Protocol: Crystallization & Data
Collection
To resolve the unique disorder often found in the methoxy group of this compound, a specific

low-temperature protocol is required.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
Objective: Grow single crystals suitable for X-ray diffraction (

mm).

Solvent System: Ethanol (Good solvent) / Hexane (Anti-solvent).

Protocol:

Dissolve 50 mg of N-(4-methoxyphenyl)-2-fluoroaniline in 2 mL of warm absolute ethanol.

Filter the solution through a 0.45

m PTFE syringe filter into a narrow vial.

Carefully layer 1 mL of n-hexane on top of the ethanol solution. Do not mix.

Seal with Parafilm, poke one small hole, and store at 4°C in a vibration-free zone.
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Harvest: Crystals typically appear as colorless prisms within 72-96 hours.

Phase 2: X-Ray Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

radiation,

Å).

Temperature:100 K (Mandatory).

Reasoning: The methoxy group (

) often exhibits rotational disorder at room temperature. Cooling locks the conformation,
allowing for precise bond length determination.

Strategy:

Collect a full sphere of data (completeness

) to effectively model the absorption of the fluorine atom.

Resolution: 0.8 Å or better.

Structural Logic & Workflow Visualization
The following diagram illustrates the decision-making process for solving the structure,

specifically addressing the challenges of fluorine disorder and twinning.
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Figure 1: Decision tree for the crystallographic analysis of fluorinated diphenylamines,

highlighting critical checkpoints for disorder modeling.

Interaction Network Analysis
Understanding the intermolecular forces is crucial for explaining the physical properties (e.g.,

solubility).
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Figure 2: Interaction map showing the competition between intramolecular "locking" forces and

intermolecular packing forces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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